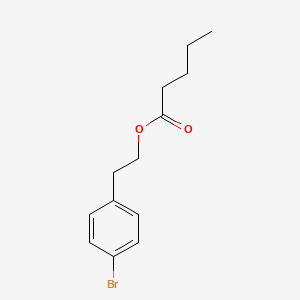
2-(4-Bromophenyl)ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)ethyl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to an ethyl pentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethyl pentanoate can be achieved through esterification reactions. One common method involves the reaction of 4-bromophenylethanol with pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)ethyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethyl pentanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid. The bromophenyl group may also interact with various receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl pentanoate: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.
4-Bromophenylethanol: Contains a hydroxyl group instead of an ester group, leading to different reactivity and applications.
Methyl 4-bromophenylacetate: Similar structure but with a different ester moiety, affecting its chemical properties and uses.
Uniqueness
2-(4-Bromophenyl)ethyl pentanoate is unique due to the presence of both the bromophenyl and ethyl pentanoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.
Properties
CAS No. |
918441-51-7 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethyl pentanoate |
InChI |
InChI=1S/C13H17BrO2/c1-2-3-4-13(15)16-10-9-11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
AGCPOQFGVRVDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















